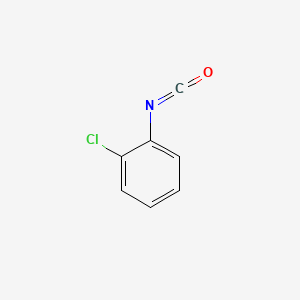

2-Chlorophenyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHQUGRVHSJYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062974 | |

| Record name | Benzene, 1-chloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3320-83-0, 51134-03-3 | |

| Record name | 2-Chlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroisocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051134033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloroisocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role and Properties of 2-Chlorophenyl Isocyanate

An In-Depth Technical Guide to the Synthesis and Purification of 2-Chlorophenyl Isocyanate

This compound (CAS No. 3320-83-0) is a highly reactive aromatic isocyanate that serves as a pivotal intermediate in the synthesis of a diverse range of value-added chemicals.[1] For researchers and professionals in drug development and agrochemical synthesis, its unique molecular architecture, featuring a reactive isocyanate (-NCO) group and a chlorine atom on the phenyl ring, offers a versatile platform for constructing complex molecules.[1] The chlorine substituent modulates the electronic properties and reactivity of the isocyanate group, making it an indispensable building block for targeted synthesis of herbicides, fungicides, and pharmaceutical active ingredients.[1][2]

This guide provides a comprehensive overview of the synthesis and purification methodologies for this compound, grounded in established chemical principles. It is designed to equip researchers with the technical knowledge to approach its synthesis with efficacy and a paramount commitment to safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3320-83-0 | [2] |

| Molecular Formula | C₇H₄ClNO | [2][3] |

| Molecular Weight | 153.57 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | ~1.273 g/mL at 25 °C | [2] |

| Boiling Point | 83-84 °C at 10 mmHg | [2] |

| Refractive Index | ~1.5565 - 1.5585 | [2] |

| Solubility | Decomposes in water | [2] |

Core Synthesis Methodologies

The industrial production of isocyanates has historically been dominated by the phosgene process. However, the extreme toxicity of phosgene has catalyzed significant research into safer, non-phosgene alternatives.[5][6]

The Phosgene Route: The Traditional Pathway

The most established method for synthesizing this compound is the reaction of 2-chloroaniline with phosgene (COCl₂).[7] This process is typically conducted in an inert solvent, such as toluene or chlorobenzene.

Mechanism: The reaction proceeds in two main steps:

-

Cold Phosgenation: 2-chloroaniline reacts with phosgene at low temperatures (0-5 °C) to form an intermediate N-(2-chlorophenyl)carbamoyl chloride.

-

Hot Phosgenation: The reaction mixture is heated to effect dehydrochlorination of the carbamoyl chloride, yielding the final isocyanate product and hydrogen chloride (HCl) gas.[8]

The primary drawback of this method is the use of phosgene, an extremely toxic and corrosive gas, which necessitates specialized equipment and stringent safety protocols.[5][8]

Caption: Phosgenation of 2-chloroaniline to this compound.

Non-Phosgene Routes: Safer Alternatives

In response to the hazards of phosgene, several "phosgene-free" methods have been developed. These routes are considered greener and inherently safer, making them more suitable for laboratory and modern industrial settings.[9] The most prominent non-phosgene strategy involves the thermal decomposition of N-substituted carbamates.[5][6]

Mechanism: This is a two-step process:

-

Carbamate Formation: 2-chloroaniline is reacted with a carbonylating agent, such as dimethyl carbonate (DMC) or diethyl carbonate, often in the presence of a catalyst, to form the corresponding alkyl N-(2-chlorophenyl)carbamate.[5][6] This step avoids the use of phosgene and produces more benign byproducts like methanol or ethanol.

-

Thermal Decomposition: The isolated carbamate is then heated under vacuum or in the gas phase. This thermolysis reaction eliminates the alcohol to yield the target isocyanate.[6]

This method's key advantage is the complete avoidance of phosgene and corrosive HCl, simplifying reactor design and product purification.[5][8]

Caption: Non-phosgene synthesis via a carbamate intermediate.

Purification and Characterization

Achieving high purity is critical, as contaminants can interfere with subsequent reactions. Due to the high reactivity and thermal sensitivity of the isocyanate group, purification must be conducted with care.

Purification Methodology: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the standard and most effective method for purifying this compound on both laboratory and industrial scales.[10]

Causality:

-

Reduced Pressure: The compound's atmospheric boiling point is high enough to cause thermal degradation and polymerization. Lowering the pressure significantly reduces the boiling point (e.g., 83-84 °C at 10 mmHg), allowing for distillation at a safer temperature.[2]

-

Fractional Distillation: The use of a fractionating column (e.g., Vigreux or packed column) is essential to separate the target isocyanate from lower-boiling starting materials (like residual solvent) and higher-boiling impurities or polymeric byproducts.

Self-Validation: The purity of the collected fractions should be monitored in real-time or post-distillation using gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) after derivatization.[11][12]

Analytical Characterization

To confirm the identity and purity of the final product, a combination of analytical techniques is employed:

-

Infrared (IR) Spectroscopy: The most definitive method for identifying an isocyanate is the presence of a strong, sharp absorption band around 2250-2275 cm⁻¹ corresponding to the N=C=O asymmetric stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the structural fingerprint of the molecule, confirming the substitution pattern on the aromatic ring.

-

Chromatography (GC/HPLC): Gas chromatography is excellent for assessing purity. Due to the reactivity of isocyanates, HPLC analysis is typically performed after derivatization with an agent like 1-(2-pyridyl)piperazine or di-n-butylamine to form stable urea derivatives that are easily analyzed.[11][12][13]

Overall Synthesis and Purification Workflow

The logical flow from starting materials to a pure, characterized product is a multi-stage process requiring careful execution and validation at each step.

Caption: General workflow for this compound production.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis via Carbamate Intermediate (Non-Phosgene)

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable chemical laboratory with all necessary safety precautions in place.

Objective: To synthesize Methyl N-(2-chlorophenyl)carbamate.

Materials:

-

2-Chloroaniline

-

Dimethyl Carbonate (DMC)

-

Sodium Methoxide (catalyst)

-

Toluene (solvent)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Set up a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

-

Charge the flask with 2-chloroaniline (0.1 mol), an excess of Dimethyl Carbonate (0.5 mol), and Toluene (100 mL).

-

Add a catalytic amount of sodium methoxide (e.g., 5 mol%).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring.

-

Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC. The reaction may take several hours.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Neutralize the catalyst with a mild acid (e.g., dilute acetic acid).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carbamate intermediate, which can be purified further by recrystallization or used directly in the next step.

Protocol 2: Purification by Fractional Vacuum Distillation

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Distillation apparatus (flask, Vigreux column, condenser, receiving flask)

-

Vacuum pump with a cold trap and pressure gauge

-

Heating mantle

Procedure:

-

Assemble a clean, dry fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.

-

Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump.

-

Slowly evacuate the system to the desired pressure (e.g., 10 mmHg).

-

Begin heating the distillation flask gently with the heating mantle.

-

Collect and discard any initial low-boiling fractions.

-

Carefully collect the main fraction boiling at the expected temperature (83-84 °C at 10 mmHg).[2]

-

Monitor the temperature at the head of the column. A stable boiling point indicates a pure fraction.

-

Once the main fraction is collected, stop the heating and allow the system to cool completely before slowly releasing the vacuum.

-

Transfer the purified product to a clean, dry, amber glass bottle and store under an inert atmosphere.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

Table 2: Summary of Hazards and Safety Precautions

| Hazard Category | Description | Required Precautions | Source(s) |

| Acute Toxicity | Fatal if inhaled. Toxic if swallowed or in contact with skin. | Work only in a certified chemical fume hood. Use a closed system or provide appropriate exhaust ventilation. | [14][15][16] |

| Corrosion/Irritation | Causes severe skin burns and serious eye damage. May cause respiratory irritation. | Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield. | [14][15] |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Use a NIOSH/MSHA approved respirator with an organic vapor cartridge. | [14][15][16] |

| Reactivity | Moisture sensitive. Reacts with water, alcohols, amines, acids, and bases. | Handle and store under an inert gas (Nitrogen or Argon). Keep containers tightly closed. Store away from incompatible materials. | [4][15] |

| Storage | Store in a cool, dry, well-ventilated, and locked area. Protect containers from physical damage. | [10][15] |

Spill Management: In case of a spill, evacuate the area. Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use water. Place the waste in a suitable, labeled container for disposal according to local regulations.[10]

References

- 1. This compound Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 2. This compound CAS#: 3320-83-0 [m.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | 3320-83-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Non-phosgene Synthesis of Isocyanate Precursors----Chinese Academy of Sciences [english.cas.cn]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. epa.gov [epa.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. angenechemical.com [angenechemical.com]

A Technical Guide to the Synthesis of 2-Chlorophenyl Carbamates via Isocyanate-Alcohol Reaction

<I>

Introduction & Significance

Carbamates, or urethanes, are a critical class of organic compounds characterized by the –NH(CO)O– functional group. Their utility spans a vast range of applications, most notably in the development of pharmaceuticals, agrochemicals, and high-performance polyurethane polymers. The synthesis of specific carbamate derivatives is often a pivotal step in the creation of novel active pharmaceutical ingredients (APIs) and complex materials.

This technical guide focuses on the reaction between 2-chlorophenyl isocyanate and various alcohols to form the corresponding 2-chlorophenyl carbamates. This particular isocyanate is a valuable reagent due to the influence of the ortho-chloro substituent, which modulates the reactivity of the isocyanate group and imparts specific properties to the final carbamate product. Understanding and controlling this reaction is paramount for researchers in drug discovery and process development to ensure high yield, purity, and scalability. This document provides an in-depth exploration of the reaction mechanism, kinetic influences, catalytic strategies, and detailed, field-proven experimental protocols.

The Core Reaction: Mechanism and Kinetics

The fundamental transformation involves the nucleophilic addition of an alcohol's hydroxyl group to the electrophilic carbonyl carbon of the isocyanate.

The Isocyanate Functional Group

The isocyanate group (–N=C=O) is highly electrophilic at the central carbon atom. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The 2-chloro substituent on the phenyl ring further enhances this electrophilicity through its inductive electron-withdrawing effect, making this compound more reactive than unsubstituted phenyl isocyanate.[1]

The Nucleophilic Attack and Mechanism

The reaction is initiated by the attack of a lone pair of electrons from the alcohol's oxygen atom on the isocyanate's carbonyl carbon. Theoretical studies suggest this nucleophilic addition occurs in a concerted fashion across the N=C bond.[2] The reaction proceeds through a cyclic transition state, especially in non-polar solvents, where an additional alcohol molecule can act as a proton shuttle, facilitating the transfer of the hydroxyl proton to the isocyanate nitrogen. This multimolecular mechanism explains why the reaction order with respect to the alcohol can be greater than one, particularly at higher alcohol concentrations.[2][3]

Caption: Uncatalyzed reaction mechanism of this compound and an alcohol.

Optimizing the Reaction: A Practical Guide

Achieving optimal yield and purity requires careful consideration of several experimental parameters. The choices made directly influence reaction rate, selectivity, and the prevalence of side reactions.

Choice of Alcohol

The structure of the alcohol significantly impacts the reaction rate. Steric hindrance around the hydroxyl group is a primary determinant.

-

Primary Alcohols (e.g., n-butanol): Exhibit the highest reactivity due to the accessibility of the hydroxyl group.[2]

-

Secondary Alcohols (e.g., 2-propanol): React more slowly than primary alcohols due to increased steric bulk.[2][4]

-

Tertiary Alcohols (e.g., tert-butanol): React very slowly, often requiring harsh conditions or specific catalysis, and may favor elimination side reactions.

Table 1: Relative Reactivity of Alcohols with Phenyl Isocyanate

| Alcohol Type | Relative Initial Rate | Key Consideration |

|---|---|---|

| Primary | 1.0 | Fast reaction, typically requires no catalyst or mild catalysis. |

| Secondary | ~0.3 | Slower reaction, may benefit from catalysis to improve rate.[4] |

| Tertiary | ~0.005 | Very slow reaction, often requires strong catalysis and heat. |

Note: Rates are approximate and can vary with specific substrates and conditions.

Solvent Effects

The choice of solvent can dramatically alter the reaction kinetics. Solvents that can engage in hydrogen bonding with the alcohol can influence the concentration of reactive alcohol oligomers.[5]

-

Aprotic, Non-polar Solvents (e.g., Toluene, Heptane): The reaction often proceeds via the mechanism involving alcohol dimers or trimers, which are more reactive than alcohol monomers.[3]

-

Aprotic, Polar Solvents (e.g., Acetonitrile, THF, Ethyl Acetate): These solvents can solvate the transition state, potentially accelerating the reaction. However, their hydrogen-bonding acceptor capabilities can also compete with alcohol self-association.[5][6] The reaction rate has been shown to vary significantly, with an observed order of benzene > dioxane > acetonitrile.[5]

-

Protic Solvents: Generally avoided as they can react with the isocyanate.

Catalysis

For less reactive alcohols or when faster reaction times are required, catalysis is essential. The two most common classes of catalysts are tertiary amines and organotin compounds.

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly effective nucleophilic catalyst.[7] Its mechanism involves the formation of a complex with the alcohol through hydrogen bonding, which increases the nucleophilicity of the hydroxyl oxygen.[8][9] This activated alcohol then attacks the isocyanate.

Caption: Catalytic cycle for the DABCO-catalyzed formation of carbamates.

Dibutyltin dilaurate (DBTDL) is a potent Lewis acid catalyst. The accepted mechanism involves the coordination of the tin center to both the isocyanate and the alcohol. This dual activation facilitates the nucleophilic attack by bringing the reactants into proximity and polarizing the respective bonds, significantly lowering the activation energy.[10][11] DBTDL is highly efficient but its use may be limited in pharmaceutical applications due to concerns over tin toxicity.

Caption: Simplified mechanism for DBTDL-catalyzed urethane formation.

Temperature Control

The reaction is exothermic. For small-scale synthesis, this is often not an issue, but during scale-up, efficient heat dissipation is critical. Uncontrolled temperature increases can lead to side reactions, most notably the formation of allophanates.[12]

Experimental Protocols

General Protocol for Uncatalyzed Synthesis of n-Butyl 2-chlorophenylcarbamate

This protocol is suitable for reactive primary alcohols where catalysis is not required.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (N₂ or Argon), add this compound (1.0 eq) and anhydrous toluene (approx. 2 M concentration).

-

Reactant Addition: Begin stirring and add a solution of n-butanol (1.05 eq) in anhydrous toluene dropwise via the dropping funnel over 30 minutes. Monitor the internal temperature to ensure it does not rise excessively.

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by FT-IR spectroscopy. The disappearance of the sharp isocyanate peak around 2250-2285 cm⁻¹ indicates consumption of the starting material.[13] Alternatively, TLC or HPLC can be used.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the pure carbamate product.

Protocol for DABCO-Catalyzed Synthesis of iso-Propyl 2-chlorophenylcarbamate

This protocol is effective for less reactive secondary alcohols.

-

Setup: Assemble the reaction apparatus as described in Protocol 4.1.

-

Reagent Charging: Add this compound (1.0 eq), iso-propanol (1.1 eq), and anhydrous tetrahydrofuran (THF) to the flask.

-

Catalyst Addition: While stirring at room temperature, add a solution of DABCO (0.05 eq) in THF. A mild exotherm may be observed.

-

Reaction: Stir at room temperature for 2-4 hours, monitoring by FT-IR or HPLC until the isocyanate is consumed.[14]

-

Workup: Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the DABCO. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Side Reactions and Troubleshooting

Reaction with Water (Moisture)

Isocyanates are highly sensitive to moisture.[15][16][17] Water reacts to form an unstable carbamic acid, which decomposes to 2-chloroaniline and carbon dioxide. The resulting aniline can then react with another molecule of isocyanate to form a highly insoluble and difficult-to-remove diaryl urea impurity. This is the most common cause of failed or low-yield reactions.

Caption: Formation of diaryl urea impurity from reaction with moisture.

Allophanate Formation

At elevated temperatures or in the presence of excess isocyanate, the carbamate product itself can act as a nucleophile. The N-H proton of the urethane linkage can react with another isocyanate molecule to form an allophanate.[12] This creates a cross-linked impurity and consumes the desired product and starting material.

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Low Yield | Moisture Contamination: Reagents or glassware not properly dried. | Flame-dry all glassware. Use anhydrous solvents and reagents. Perform reaction under a strict inert atmosphere. |

| Incomplete reaction. | Increase reaction time, consider gentle heating (if allophanate formation is not a concern), or add a catalyst. | |

| Insoluble White Precipitate Forms | Diaryl Urea Formation: Reaction with moisture. | See "Moisture Contamination" solutions. The urea is often difficult to remove; prevention is key. |

| Product is an oil, fails to crystallize | Impurities present (e.g., urea, allophanate). | Purify via column chromatography. Re-evaluate reaction conditions to minimize side reactions. |

| Reaction is very slow or stalls | Low Reactivity: Sterically hindered alcohol used. | Add a catalyst (DABCO or DBTDL). Increase reaction temperature moderately. |

Safety Considerations

-

This compound: This reagent is toxic if swallowed, in contact with skin, or inhaled.[16][17] It is a lachrymator and a potential sensitizer, which may cause allergy or asthma symptoms upon inhalation.[16][17] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16]

-

Moisture Sensitivity: Isocyanates react vigorously with water, acids, bases, alcohols, and amines.[16][17] Store under an inert atmosphere and ensure all reaction components are anhydrous.

-

Catalysts: Tertiary amines can be corrosive and irritating. Organotin catalysts like DBTDL are toxic and should be handled with extreme care.

Conclusion

The synthesis of 2-chlorophenyl carbamates from the corresponding isocyanate and alcohols is a robust and versatile reaction. Success hinges on a thorough understanding of the underlying mechanism and the judicious control of key parameters. By carefully selecting the alcohol, solvent, and catalyst, and by rigorously excluding moisture, researchers can reliably achieve high yields of pure product. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists and developers working to leverage this important chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 3. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. DABCO - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ohans.com [ohans.com]

- 11. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 12. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. This compound CAS#: 3320-83-0 [m.chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.co.uk [fishersci.co.uk]

The Nucleophilic Attack on 2-Chlorophenyl Isocyanate by Phenols: A Technical Guide

Introduction: The Significance of Carbamate Synthesis

The formation of carbamates (also known as urethanes) through the reaction of isocyanates with hydroxyl compounds is a cornerstone of modern organic synthesis. This reaction is pivotal in the production of polyurethanes, a versatile class of polymers used in everything from foams and coatings to elastomers and adhesives.[1][2] Beyond materials science, the carbamate linkage is a crucial functional group in medicinal chemistry and drug development, found in numerous therapeutic agents and utilized as a stable protecting group for amines.[3][4]

This guide provides an in-depth technical examination of a specific, yet representative, example of this reaction class: the nucleophilic attack of phenols on 2-chlorophenyl isocyanate. We will explore the underlying reaction mechanism, the critical factors that govern its rate and efficiency, the role of catalysis, and provide field-proven experimental protocols for its execution and analysis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this fundamental transformation.

Section 1: The Core Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the phenolic oxygen to the highly electrophilic carbon atom of the isocyanate group (-N=C=O).[5][6] The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, compounded by the inductive effect of the 2-chloro substituent on the phenyl ring, renders the isocyanate carbon highly susceptible to attack.

The generally accepted mechanism involves two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen attacks the central carbon of the isocyanate.

-

Proton Transfer: The proton from the hydroxyl group is transferred to the nitrogen atom, resulting in the stable carbamate product.

Quantum-chemical studies suggest that this process often occurs through a concerted, yet asymmetric, transition state rather than a distinct two-step pathway with a stable intermediate.[7][8]

Caption: General mechanism of nucleophilic attack on an isocyanate by a phenol.

Section 2: Critical Factors Influencing Reaction Kinetics

The efficiency and rate of carbamate formation are not intrinsic but are heavily influenced by a triad of factors: substituent effects, solvent polarity, and steric hindrance. Understanding these variables is paramount for reaction optimization.

Substituent Effects

The electronic nature of substituents on both the phenol and the phenyl isocyanate plays a predictable and significant role.

-

On the Phenol: Conventionally, one might expect electron-donating groups (EDGs) on the phenol to increase the nucleophilicity of the oxygen and accelerate the reaction. However, studies have shown that electron-withdrawing groups (EWGs) on the phenol can also increase the reaction rate.[9][10] This is attributed to the increased acidity of the phenol; the EWG polarizes the O-H bond, facilitating the proton transfer step in the mechanism.[9]

-

On the Phenyl Isocyanate: The 2-chloro substituent on the phenyl isocyanate is an electron-withdrawing group. This effect increases the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophilic attack compared to an unsubstituted phenyl isocyanate.[1]

Solvent Polarity

The choice of solvent has a profound impact on the reaction rate, even in the absence of a catalyst. The reaction is generally accelerated in more polar solvents.[9][10] This is because polar solvents can stabilize the charge separation present in the transition state, lowering the activation energy of the reaction.

| Solvent | Relative Reactivity Trend |

| Xylene | Slowest |

| 1,4-Dioxane | Intermediate |

| Cyclohexanone | Fastest |

| Data derived from studies on similar phenol-isocyanate systems.[9][10] |

Steric Hindrance

Steric bulk near the reacting centers can significantly impede the reaction. Substituents at the ortho-positions of the phenol can sterically hinder the approach of the hydroxyl group to the isocyanate, reducing the reaction rate and increasing the activation energy.[11] Similarly, while the 2-chloro group on the isocyanate is electronically activating, its proximity to the reaction center can introduce a minor steric effect compared to its 4-chloro isomer.

Section 3: Catalysis of the Phenol-Isocyanate Reaction

For many practical applications, particularly with less reactive or sterically hindered substrates, catalysis is essential to achieve reasonable reaction times and yields. Tertiary amines and organotin compounds are the most common classes of catalysts for this transformation.[12][13]

Tertiary Amine Catalysis

Tertiary amines, such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), are effective catalysts.[14][15] Two primary mechanisms are proposed:

-

Nucleophilic Activation: The amine forms a hydrogen-bonded complex with the phenol, increasing the nucleophilicity of the oxygen atom and facilitating its attack on the isocyanate.[16]

-

Electrophilic Activation: The amine attacks the isocyanate carbon to form a reactive, zwitterionic intermediate. This complex is then more readily attacked by the phenol.[17]

The operative mechanism can depend on the specific amine, reactants, and solvent system. The steric accessibility of the nitrogen atom in the tertiary amine is a critical factor determining its catalytic activity.[14]

Caption: Simplified workflow of tertiary amine catalysis via nucleophilic activation.

Organotin Catalysis

Organotin compounds, particularly dibutyltin dilaurate (DBTDL), are highly efficient catalysts for urethane formation.[12] The mechanism is generally believed to involve the formation of a complex between the tin catalyst and the alcohol (phenol). This complex then delivers the activated hydroxyl group to the isocyanate, facilitating the reaction.[18] Organotin catalysts are often more active than tertiary amines but can be more sensitive to hydrolysis.[2][12]

Section 4: Experimental Protocols

Adherence to rigorous, well-documented protocols is essential for reproducibility and safety. The following sections detail a general synthesis procedure and a method for kinetic analysis.

General Protocol for Synthesis of O-Aryl N-(2-chlorophenyl) Carbamate

Disclaimer: This protocol is a general guideline. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Isocyanates are potent respiratory sensitizers.

-

Reactant Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the desired phenol (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or 1,4-dioxane).

-

Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.

-

Catalyst Addition (Optional): If a catalyst is used, add the tertiary amine (e.g., triethylamine, 1-5 mol%) or organotin catalyst (e.g., DBTDL, 0.01-0.1 mol%) to the stirred solution.

-

Isocyanate Addition: Add this compound (1.0-1.05 eq) dropwise to the solution via a syringe. An exotherm may be observed. Maintain the desired reaction temperature (e.g., room temperature to 80 °C) with a suitable bath.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by in-situ FT-IR spectroscopy, observing the disappearance of the characteristic isocyanate peak (~2250-2280 cm⁻¹).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a tertiary amine catalyst was used, it can be removed by washing the organic phase with a dilute acid solution (e.g., 1M HCl), followed by water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography.

Protocol for Kinetic Monitoring via In-Situ FT-IR

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful process analytical technology (PAT) tool for studying reaction kinetics in real-time without the need for sampling.[19][20]

-

Setup: The reaction is set up in a temperature-controlled reactor equipped with an Attenuated Total Reflectance (ATR) FT-IR probe inserted directly into the reaction mixture.[20]

-

Background Spectrum: A background spectrum of the solvent and phenol (and catalyst, if used) is collected at the reaction temperature before the addition of the isocyanate.

-

Initiation and Data Collection: The reaction is initiated by adding the this compound. FT-IR spectra are then collected automatically at regular intervals (e.g., every 30-60 seconds).

-

Data Analysis: The key spectroscopic feature is the strong, sharp absorbance band of the isocyanate N=C=O asymmetric stretch, typically located between 2250-2280 cm⁻¹.[19][21] The rate of reaction is determined by plotting the decrease in the area or height of this peak over time. This data can then be used to determine reaction order and calculate the rate constant (k).

Caption: Experimental workflow for kinetic analysis using in-situ FT-IR.

Section 5: Potential Side Reactions

A thorough understanding of a reaction requires awareness of potential side reactions.

-

Reaction with Water: Isocyanates react readily with trace amounts of water to form an unstable carbamic acid, which decarboxylates to form a primary amine. This amine can then react with another molecule of isocyanate to form a disubstituted urea impurity.[6][22] Rigorous drying of reactants and solvents is crucial to minimize this pathway.

-

Allophanate Formation: The carbamate product can, under certain conditions (especially with excess isocyanate and high temperatures), react with another isocyanate molecule to form an allophanate.[23]

Conclusion

The nucleophilic attack of phenols on this compound is a robust and versatile method for the synthesis of O-aryl carbamates. The reaction's outcome is governed by a predictable interplay of electronic, steric, and solvent effects. By leveraging catalysis and precise process control, often aided by modern analytical techniques like in-situ FT-IR, this reaction can be optimized to deliver high yields of desired products for a wide range of applications in both materials science and pharmaceutical development. A comprehensive understanding of the mechanistic principles and experimental variables detailed in this guide is key to harnessing the full potential of this fundamental chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. adhesivesmag.com [adhesivesmag.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantum-chemical study on reactions of isocyanates with linear methanol associates: VIII. Relative reactivity of linear phenol and methanol associates toward methyl isocyanate | Semantic Scholar [semanticscholar.org]

- 9. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

- 11. zenodo.org [zenodo.org]

- 12. US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents [patents.google.com]

- 13. Aliphatic tertiary amine catalysed urethane formation – a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mt.com [mt.com]

- 21. researchgate.net [researchgate.net]

- 22. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

2-Chlorophenyl Isocyanate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chlorophenyl Isocyanate

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Among these, this compound stands out as a highly versatile and reactive intermediate, enabling access to a diverse array of functional groups and heterocyclic systems. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the introduction of the 2-chlorophenyl moiety can significantly influence the biological activity of a molecule.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on practical, field-proven insights and detailed experimental protocols.

Core Chemical Properties and Reactivity

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[2] Its chemical reactivity is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This functional group readily undergoes nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages, respectively. The presence of the chlorine atom at the ortho position of the phenyl ring can influence the reactivity of the isocyanate group through inductive and steric effects.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3320-83-0 | [2] |

| Molecular Formula | C₇H₄ClNO | [2] |

| Molecular Weight | 153.57 g/mol | [2] |

| Boiling Point | 83-84 °C at 10 mmHg | [2] |

| Density | 1.273 g/mL at 25 °C | [2] |

Mechanistic Insights: The Nucleophilic Addition Pathway

The fundamental reaction of this compound involves the nucleophilic addition to the central carbon of the isocyanate group. This process is driven by the significant polarization of the N=C and C=O bonds, rendering the carbon atom highly susceptible to attack by electron-rich species.

Reaction with Amines to Form Ureas

The reaction with primary or secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted ureas. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, leading to a zwitterionic intermediate that rapidly tautomerizes to the stable urea product.

Caption: General reaction scheme for urea formation.

Reaction with Alcohols to Form Carbamates

Similarly, alcohols react with this compound to form carbamates (urethanes). This reaction is often catalyzed by a base, which deprotonates the alcohol to increase its nucleophilicity.

Caption: General reaction scheme for carbamate formation.

Synthetic Protocols and Experimental Workflows

The following protocols are provided as illustrative examples of the synthetic utility of this compound. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a Diaryl Urea Derivative

This protocol details the synthesis of a diaryl urea, a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-aminophenol)

-

Anhydrous acetone

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous acetone.

-

To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration, wash with cold acetone or diethyl ether, and dry under vacuum to yield the desired diaryl urea.

Protocol 2: Synthesis of Ethyl N-(2-chlorophenyl)carbamate

This protocol provides a method for the synthesis of a carbamate from this compound and ethanol.

Materials:

-

This compound

-

Anhydrous ethanol

-

Triethylamine (catalytic amount)

-

Anhydrous diethyl ether

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Add a catalytic amount of triethylamine (e.g., 0.1 equivalent) to the solution.

-

Slowly add anhydrous ethanol (1.1 equivalents) dropwise to the stirred solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain ethyl N-(2-chlorophenyl)carbamate.

Protocol 3: Synthesis of a Quinazolinone Derivative

Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities. This protocol outlines a potential pathway for their synthesis utilizing this compound.[3][4][5]

Materials:

-

This compound

-

Anthranilic acid

-

Polyphosphoric acid (PPA) or a suitable dehydrating agent

-

High-boiling point solvent (e.g., Dowtherm A)

-

Stirring apparatus

-

Heating mantle and condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine anthranilic acid (1.0 equivalent) and this compound (1.0 equivalent) in a high-boiling point solvent.

-

Heat the mixture with stirring to a temperature that facilitates the initial urea formation (typically 100-120 °C).

-

After the initial reaction, add a dehydrating agent such as polyphosphoric acid.

-

Increase the temperature to effect cyclization (typically 180-250 °C) and maintain for several hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield the desired quinazolinone derivative.

Applications in Drug Development and Agrochemicals

The structural motif derived from this compound is a common feature in a variety of biologically active molecules.

Pharmaceutical Applications

The urea and carbamate linkages formed from this compound are prevalent in many pharmaceutical compounds. For instance, the diaryl urea structure is a key pharmacophore in a class of kinase inhibitors used in cancer therapy.[1] The 2-chlorophenyl group can engage in favorable interactions with the target protein, enhancing binding affinity and selectivity. While a direct marketed drug containing the 2-(2-chlorophenyl)acetohydrazide scaffold is not immediately apparent, the broader class of hydrazide-hydrazone derivatives has shown significant potential in preclinical studies for various therapeutic areas, including antimicrobial, anti-inflammatory, and anticonvulsant applications.[6]

Agrochemical Applications

In the agrochemical industry, isocyanates are crucial intermediates for the synthesis of herbicides, insecticides, and fungicides. For example, the related compound 2-chlorobenzoyl isocyanate is a key intermediate in the production of the insecticide Triflumuron.[5] Triflumuron functions by inhibiting chitin synthesis in insects, leading to their death during molting.[5] This highlights the importance of chlorophenyl isocyanates as building blocks for the development of effective crop protection agents.

Handling and Safety Considerations

This compound is a toxic and corrosive substance that should be handled with extreme care in a well-ventilated chemical fume hood.[7] It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract.[2] Inhalation can be fatal.[7] It is also moisture-sensitive and will react with water to release carbon dioxide, which can lead to pressure buildup in sealed containers.[7]

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile, neoprene)

-

Safety goggles and a face shield

-

A properly fitted respirator with an appropriate cartridge for organic vapors

-

A lab coat or chemical-resistant apron

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, and strong oxidizing agents.[7]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, providing a gateway to a wide range of important chemical functionalities and heterocyclic systems. Its utility in the synthesis of ureas, carbamates, and more complex structures has cemented its importance in both pharmaceutical and agrochemical research and development. A thorough understanding of its reactivity, coupled with stringent safety protocols, enables chemists to effectively harness the synthetic potential of this powerful building block.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 3320-83-0 [m.chemicalbook.com]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinone synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 3320-83-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Profile of 2-Chlorophenyl Isocyanate: A Technical Guide for Researchers

Introduction

2-Chlorophenyl isocyanate (CAS No. 3320-83-0) is a pivotal intermediate in the synthesis of a diverse array of chemical entities, including pharmaceuticals, agrochemicals, and specialized polymers.[1][2] Its reactivity is dominated by the highly electrophilic isocyanate (-N=C=O) group, making it a versatile reagent for the formation of urea, carbamate, and amide linkages. The precise structural elucidation and purity assessment of this compound are paramount for ensuring reaction specificity, optimizing yields, and guaranteeing the safety and efficacy of downstream products. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this compound, offering field-proven insights into spectral interpretation and experimental considerations.

The molecular structure, with its ortho-substituted aromatic ring, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is not merely an academic exercise; it is a prerequisite for robust process development and quality control in any research or manufacturing setting. This document serves as a self-validating reference, detailing the causality behind the observed spectral features.

Molecular and Physical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic characteristics.

| Property | Value | Source |

| Chemical Formula | C₇H₄ClNO | [3][4] |

| Molecular Weight | 153.57 g/mol | [3] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [3] |

| CAS Number | 3320-83-0 | [3][4] |

| SDBS No. | 4272 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. The spectra are typically acquired in a deuterated solvent such as chloroform (CDCl₃).

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and accuracy. The primary challenge with isocyanates is their moisture sensitivity.

-

Solvent Preparation: Use a high-purity, anhydrous deuterated solvent (e.g., CDCl₃ from an ampoule or freshly dried over molecular sieves).

-

Sample Handling: Conduct all transfers within a nitrogen-filled glovebox or under a positive pressure of an inert gas (N₂ or Ar).

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. It is often included in commercially available deuterated solvents.

-

Acquisition: Acquire spectra promptly after preparation to minimize potential degradation from residual moisture.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum provides information on the number, environment, and connectivity of the hydrogen atoms. For this compound, all signals appear in the aromatic region.

Table 1: ¹H NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.45 - 7.35 | m | 2H | H-3, H-6 |

| ~7.30 - 7.20 | m | 1H | H-5 |

| ~7.15 - 7.05 | m | 1H | H-4 |

Note: Precise chemical shifts and coupling patterns can be complex due to second-order effects. The assignments above are based on typical substituent effects and data from similar compounds.

Causality of the Spectrum: The four aromatic protons are chemically non-equivalent, leading to a complex multiplet pattern.

-

Electron-Withdrawing Effects: Both the chlorine atom and the isocyanate group are electron-withdrawing. The isocyanate group, via resonance and induction, and the chlorine atom, primarily through induction, deshield the aromatic protons, shifting them downfield into the 7.0-7.5 ppm range.

-

Splitting Patterns: Each proton is coupled to its neighbors, resulting in a series of overlapping multiplets. A high-field instrument (≥400 MHz) is necessary to resolve these complex splitting patterns. The proton ortho to the chlorine (H-3) and the proton ortho to the isocyanate (H-6) are typically the most downfield.

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals all seven carbon atoms in the molecule, providing a clear map of the carbon skeleton.

Table 2: ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~134.0 | C-4 | Aromatic CH |

| ~130.5 | C-6 | Aromatic CH |

| ~129.5 | C-2 (C-Cl) | Quaternary, attached to electronegative Cl |

| ~127.5 | C-5 | Aromatic CH |

| ~126.0 | C-1 (C-NCO) | Quaternary, attached to NCO group |

| ~125.0 | C-3 | Aromatic CH |

| ~124.5 | N=C =O | Isocyanate carbon, highly characteristic |

Causality of the Spectrum:

-

Isocyanate Carbon: The carbon of the N=C=O group is highly deshielded and appears in a characteristic region around 124.5 ppm.

-

Substituted Carbons (C1 & C2): The carbons directly attached to the chlorine and isocyanate groups are quaternary and their shifts are significantly influenced by these substituents. The carbon bearing the chlorine (C-2) is typically found around 129.5 ppm. The carbon attached to the nitrogen (C-1) is shifted to approximately 126.0 ppm.

-

Protonated Carbons (C3-C6): The four protonated aromatic carbons appear in the typical range of 125-135 ppm. Their precise shifts are determined by the combined electronic effects of the two substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and sensitive method for confirming the presence of the key isocyanate functional group.

Experimental Protocol: IR Spectroscopy

-

Technique: For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation. Alternatively, a thin film can be prepared between two salt plates (NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is recorded first. Then, a small drop of the sample is applied, and the sample spectrum is acquired.

-

Validation: The final spectrum should be displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~2270 | Very Strong, Sharp | Asymmetric Stretch | -N=C=O (Isocyanate) |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H |

| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~750 | Strong | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene |

| ~780 | Strong | C-Cl Stretch | Aryl Halide |

Interpretation and Expertise: The defining feature of the IR spectrum is the exceptionally intense and sharp absorption band around 2270 cm⁻¹ . This band is unequivocally assigned to the asymmetric stretching vibration of the cumulene N=C=O system. Its presence is a definitive confirmation of the isocyanate group, and its intensity makes it useful for quantitative analysis or reaction monitoring. The absence of a broad absorption in the 3200-3500 cm⁻¹ region confirms the absence of amine or alcohol impurities, which would readily react with the isocyanate.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information based on its fragmentation pattern under electron impact (EI) ionization.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) at 70 eV is standard for creating a reproducible fragmentation library.

-

Inlet System: The sample can be introduced via a direct insertion probe or, more commonly, through a Gas Chromatography (GC) column (GC-MS), which also serves as a purity check.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Validation: The instrument must be properly calibrated using a known standard (e.g., PFTBA).

Analysis of the Mass Spectrum

Molecular Ion (M⁺): The molecular formula C₇H₄ClNO gives a nominal mass of 153 amu. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic pattern for all chlorine-containing fragments.

-

Molecular Ion (M⁺): A peak at m/z = 153 , corresponding to the molecule with the ³⁵Cl isotope.

-

Isotope Peak (M+2)⁺: A peak at m/z = 155 , corresponding to the molecule with the ³⁷Cl isotope. The intensity of this peak will be approximately one-third that of the m/z 153 peak.

Key Fragmentation Pathways: The fragmentation of this compound is driven by the stability of the resulting ions and neutral losses.

Interpretation:

-

Loss of Carbon Monoxide: The initial and most common fragmentation for aryl isocyanates is the loss of a neutral carbon monoxide (CO, 28 amu) molecule. This leads to the fragment ion [M - CO]⁺ at m/z 125/127 . This fragment corresponds to the 2-chlorophenylnitrene radical cation.

-

Loss of Chlorine: Cleavage of the C-Cl bond results in the loss of a chlorine radical (Cl•, 35/37 amu), yielding a fragment ion [M - Cl]⁺ at m/z 118 .

-

Further Fragmentation: The chlorobenzene cation (m/z 111/113) can arise from further fragmentation and is also a commonly observed ion.

The base peak (most intense peak) in the spectrum is often the molecular ion (m/z 153) or the fragment resulting from the loss of CO (m/z 125), indicating the relative stability of these species.

Conclusion

The spectroscopic characterization of this compound is unambiguous when analyzed through the complementary techniques of NMR, IR, and MS. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The IR spectrum offers a rapid and definitive confirmation of the critical isocyanate functionality. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that reinforce the structure. For any scientist or researcher utilizing this important chemical intermediate, a thorough understanding of this spectroscopic data is the cornerstone of experimental success and analytical integrity.

References

Methodological & Application

Application Note: Chiral Separation of Amino Acids via Pre-Column Derivatization with 2-Chlorophenyl Isocyanate

Abstract

The enantiomeric purity of amino acids is a critical parameter in pharmaceutical research, drug development, and metabolomics. Direct analysis of these small, polar, and often non-chromophoric molecules can be challenging.[1][2] This application note details a robust and reliable method for the chiral separation of amino acids using High-Performance Liquid Chromatography (HPLC) with UV detection. The method employs a pre-column derivatization strategy using 2-chlorophenyl isocyanate as an achiral derivatizing agent to form stable, UV-active urea derivatives. These derivatives are then resolved into their respective enantiomers on a polysaccharide-based chiral stationary phase (CSP). We provide a comprehensive overview of the reaction mechanism, a step-by-step protocol for derivatization and HPLC analysis, and expert insights into the rationale behind the methodological choices.

Introduction: The Rationale for Derivatization

Amino acids are the fundamental building blocks of proteins and play crucial roles in countless biological processes.[3] While L-amino acids are predominant in nature, their D-enantiomers are also found in various organisms and are significant in pharmacology, toxicology, and as biomarkers for disease.[1][2] Consequently, the ability to accurately separate and quantify amino acid enantiomers is of paramount importance.

Direct separation of underivatized amino acids is possible but often requires specialized columns and complex mobile phases due to their zwitterionic nature and poor solubility in typical organic solvents.[1] Pre-column derivatization is a powerful and widely adopted strategy to overcome these limitations.[3][4][5] The core advantages of this approach include:

-

Enhanced Detectability: Most amino acids lack a strong native chromophore for UV detection. Derivatization introduces a chromophoric group, such as the chlorophenyl moiety from this compound, significantly improving detection sensitivity.

-

Improved Chromatographic Behavior: The reaction converts the polar, zwitterionic amino acid into a less polar, more hydrophobic derivative, leading to better retention and peak shape on common reversed-phase and chiral columns.

-

Formation of Separable Species: By reacting the enantiomeric amino acids with a derivatizing agent, we create derivatives that can be effectively resolved on a chiral stationary phase.

This guide focuses on this compound, an efficient reagent that reacts with the primary and secondary amino groups of amino acids to form stable N-(2-chlorophenyl)urea derivatives, paving the way for high-resolution chiral HPLC.

Mechanism of Derivatization

The derivatization reaction is a nucleophilic addition of the amino group of the amino acid to the highly electrophilic carbon atom of the isocyanate group (-N=C=O).[6][7] The reaction proceeds readily under mild, slightly alkaline conditions.

Key Mechanistic Steps:

-

Activation of the Nucleophile: The reaction is typically performed in a buffered solution at a pH of 8.5-9.5. At this pH, the amino group (-NH₂) is predominantly in its unprotonated, free base form, making it a potent nucleophile. The carboxyl group is deprotonated (-COO⁻), which enhances solubility in the aqueous reaction medium.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbon of the isocyanate.

-

Formation of Urea Linkage: This attack leads to the formation of a stable urea linkage between the 2-chlorophenyl group and the amino acid nitrogen.[6][7]

The resulting derivative incorporates the 2-chlorophenyl group, which acts as a strong chromophore for UV detection, and the original chiral center of the amino acid remains intact.

Caption: Reaction of an amino acid with this compound.

Experimental Protocol

This protocol provides a self-validating system for the derivatization and analysis of a standard amino acid mixture.

Materials and Reagents

-

DL-Amino Acid Standards (e.g., DL-Alanine, DL-Valine, DL-Leucine, DL-Phenylalanine)

-

This compound, ≥98% (CAS: 1943-83-5)

-

Acetonitrile (ACN), HPLC Grade

-

Methanol (MeOH), HPLC Grade

-

Boric Acid

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Water, HPLC Grade or Milli-Q

-

0.45 µm Syringe Filters (PTFE)

Preparation of Solutions

-

Borate Buffer (200 mM, pH 9.0): Dissolve 1.24 g of boric acid in 90 mL of HPLC grade water. Adjust the pH to 9.0 using 1 M NaOH. Make up the final volume to 100 mL. This buffer provides the optimal pH for the deprotonation of the amino group, enhancing its nucleophilicity.

-

Derivatizing Reagent (10 mg/mL): Accurately weigh 50 mg of this compound and dissolve it in 5 mL of acetonitrile. Prepare this solution fresh daily. Isocyanates are sensitive to moisture and will degrade over time.

-

Amino Acid Stock Solution (1 mg/mL): Dissolve 10 mg of each DL-amino acid standard in 10 mL of 20 mM HCl. The acidic solution ensures stability and prevents microbial growth during storage. For the reaction, this stock will be diluted into the basic buffer.

Step-by-Step Derivatization Procedure

Caption: Experimental workflow for amino acid derivatization and analysis.

-

Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid stock solution (1 mg/mL) to 400 µL of the 200 mM borate buffer (pH 9.0). This dilutes the sample and establishes the required basic pH for the reaction.

-

Reagent Addition: Add 100 µL of the freshly prepared this compound solution. The excess of the derivatizing reagent ensures the reaction proceeds to completion for all amino acids in the sample.

-

Reaction Incubation: Immediately cap the vial tightly and vortex for 10 seconds. Incubate the mixture in a heating block or water bath at 60°C for 30 minutes. The elevated temperature accelerates the reaction rate.

-

Sample Finalization: After incubation, allow the sample to cool to room temperature. The reaction is generally self-limiting as the reagent degrades over time, but for highly quantitative analysis, a quenching step (e.g., adding a small amount of a primary amine like glycine or acidifying the solution) can be added.

-

Filtration: Before injection, filter the derivatized sample through a 0.45 µm PTFE syringe filter to remove any particulate matter and protect the HPLC column.

HPLC System and Conditions

The separation of the derivatized enantiomers is achieved on a chiral stationary phase. Polysaccharide-based CSPs are highly effective for this purpose.[2][8]

| Parameter | Condition |

| HPLC System | A standard HPLC or UHPLC system with a UV/DAD detector. |

| Chiral Column | e.g., Daicel CHIRALPAK® IA, IB, or IC (4.6 x 250 mm, 5 µm). The choice of column may require screening for optimal separation of all analytes. |

| Mobile Phase | Isocratic or gradient elution using mixtures of Hexane/Isopropanol (IPA) or Methanol/Acetonitrile/Water with additives like TFA or DEA. |

| Example Mobile Phase | 80:20 (v/v) Hexane:IPA with 0.1% Trifluoroacetic Acid (TFA). Note: This must be optimized for the specific column and analytes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C. Temperature can be adjusted to optimize resolution. |

| Detection Wavelength | 245 nm (or scan for λmax of the derivative). |

| Injection Volume | 5 - 10 µL |

Results and Discussion

Successful derivatization and chromatographic separation will yield two distinct peaks for each amino acid, corresponding to the L- and D-enantiomers. The quality of the separation is assessed by the resolution (Rs) between the enantiomeric peaks. A baseline resolution (Rs ≥ 1.5) is desired for accurate quantification.

Table 1: Representative Chromatographic Data for Derivatized Amino Acids (Note: Data is illustrative. Actual retention times and resolution will vary based on the specific HPLC system, column, and mobile phase conditions.)

| Amino Acid | L-Enantiomer tR (min) | D-Enantiomer tR (min) | Selectivity (α) | Resolution (Rs) |

| Alanine | 8.52 | 9.31 | 1.09 | 1.95 |

| Valine | 7.14 | 7.98 | 1.12 | 2.31 |

| Phenylalanine | 10.25 | 11.84 | 1.15 | 2.88 |

| Leucine | 9.88 | 11.01 | 1.11 | 2.15 |

Troubleshooting & Optimization

-

No/Low Peak Area:

-

Cause: Incomplete derivatization.

-

Solution: Ensure the pH of the reaction buffer is correct (pH 9.0). Prepare the derivatizing reagent fresh, as isocyanates are moisture-sensitive.[9] Increase incubation time or temperature.

-

-

Poor Resolution (Rs < 1.5):

-

Cause: Sub-optimal chromatographic conditions.

-

Solution: Optimize the mobile phase composition (adjust the ratio of polar modifier like IPA or ethanol). Lower the flow rate to increase efficiency. Screen different chiral stationary phases.

-

-

Extra Peaks:

-

Cause: Byproducts from the degradation of the derivatizing reagent.

-

Solution: These are usually eluted early in the chromatogram. Ensure the reagent is fresh. A blank injection (derivatization procedure without amino acid) can help identify reagent-related peaks.

-

Conclusion

Pre-column derivatization of amino acids with this compound is a highly effective strategy for enabling their sensitive and robust chiral analysis by HPLC. The method transforms amino acids into stable, UV-active urea derivatives with excellent chromatographic properties. When coupled with a suitable polysaccharide-based chiral stationary phase, this protocol provides the high-resolution separation required for the accurate determination of enantiomeric excess in research, quality control, and clinical applications. The procedure is straightforward, easily automated, and utilizes readily available reagents and equipment.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 9. epa.gov [epa.gov]

Application Notes and Protocols for the Synthesis of Unsymmetrical Ureas Using 2-Chlorophenyl Isocyanate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Unsymmetrical Ureas